What is the chemical structure and molecular weight of (S)-Methyl piperidine-2-carboxylate?
What is the chemical structure and molecular weight of (S)-Methyl piperidine-2-carboxylate?
An In-Depth Technical Guide to (S)-Methyl Piperidine-2-carboxylate
Executive Summary
(S)-Methyl piperidine-2-carboxylate, also known as (S)-methyl pipecolinate, is a chiral heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of piperidine, one of the most ubiquitous scaffolds in medicinal chemistry, this molecule serves as a critical building block for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][2][3] Its rigid, stereochemically defined structure allows for precise control over molecular architecture, which is paramount for developing drugs with high target specificity and reduced off-target side effects.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and applications, tailored for researchers and professionals in drug development.
Chemical Identity and Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. This section details the core structural and physical properties of (S)-Methyl piperidine-2-carboxylate.
Chemical Structure and Stereochemistry
(S)-Methyl piperidine-2-carboxylate features a six-membered piperidine ring with a methyl ester group attached to the carbon at the 2-position. The designation "(S)" refers to the stereochemical configuration at this carbon, which is a chiral center. This specific three-dimensional arrangement is crucial for its utility in asymmetric synthesis.[2]
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Systematic IUPAC Name: methyl (2S)-piperidine-2-carboxylate
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Common Synonyms: (S)-Methyl pipecolinate, L-Pipecolic acid methyl ester
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SMILES: COC(=O)[C@H]1CCCCN1
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InChI Key: CXQTTWVBUDFUNO-QMMMGPOBSA-N
The molecule is often handled and sold as its hydrochloride salt to improve stability and ease of handling, as the free base is a liquid.[2][4]
Molecular Formula and Weight
The molecular weight and formula are fundamental identifiers. It is essential to distinguish between the free base and its common salt form.
| Property | (S)-Methyl piperidine-2-carboxylate (Free Base) | (S)-Methyl piperidine-2-carboxylate HCl (Hydrochloride Salt) |
| Molecular Formula | C₇H₁₃NO₂[4][5][6] | C₇H₁₄ClNO₂[7][8] |
| Molecular Weight | 143.18 g/mol [4][5][6] | 179.64 g/mol [7][8] |
| CAS Number | 41994-45-0 (unspecified stereochemistry)[5] | 18650-39-0 (S-enantiomer, HCl)[2] |
Physicochemical Properties
These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value and Conditions | Source |
| Appearance | Liquid (Free Base) / White to off-white powder (HCl Salt) | [2][4] |
| Melting Point (HCl Salt) | ~205 °C (decomposition) | [7] |
| Boiling Point (Free Base) | ~235.3 °C at 760 mmHg | [7] |
| Solubility | Soluble in polar organic solvents such as DMSO | [2] |
Synthesis and Purification
The production of high-purity (S)-Methyl piperidine-2-carboxylate is a key step for its use in pharmaceutical manufacturing. The most common route involves the esterification of the naturally available chiral amino acid, (S)-pipecolic acid.[2]
Synthetic Pathway Overview
The synthesis is a two-step process: esterification of the carboxylic acid followed by the formation of the hydrochloride salt for enhanced stability. This pathway is favored for its efficiency and retention of the critical (S)-stereochemistry.
Caption: General synthetic workflow for (S)-Methyl piperidine-2-carboxylate HCl.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of the free base.
Objective: To convert (S)-pipecolic acid to its corresponding methyl ester.
Materials:
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(S)-pipecolic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
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Reaction Setup: Suspend (S)-pipecolic acid in anhydrous methanol in a round-bottom flask.
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Rationale: Methanol serves as both the solvent and the reactant for esterification. An excess is used to drive the equilibrium towards the product.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the cooled suspension.
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Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Reflux: Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent.
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Workup - Neutralization: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
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Rationale: Neutralization is crucial to quench the reaction and to allow for the extraction of the organic ester into a non-polar solvent.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Rationale: The methyl ester product is more soluble in the organic phase than in the aqueous phase.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (S)-Methyl piperidine-2-carboxylate as an oil.
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Rationale: Removing residual water is essential before removing the solvent to obtain a pure product.
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Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and stereochemical integrity of the compound is a non-negotiable step in drug development. A multi-technique approach is required for comprehensive validation.
Standard Analytical Workflow
A typical workflow validates the successful synthesis and purification of the target compound. Each step provides orthogonal data to build a complete profile of the molecule.
Caption: A standard workflow for the analytical validation of a synthesized compound.
Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show characteristic signals for the methyl ester protons, the proton on the chiral center, and the various methylene protons of the piperidine ring.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base, a molecular ion peak [M+H]⁺ would be expected at m/z 144.19.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of the sample. By using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified, confirming that the synthesis did not result in racemization.
Applications in Drug Discovery and Development
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3][9] (S)-Methyl piperidine-2-carboxylate provides a stereochemically defined entry point into this valuable chemical space.
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Chiral Building Block: Its primary use is as a starting material for multi-step syntheses. The pre-defined stereocenter at the 2-position is carried through the synthetic route, avoiding costly and often low-yielding chiral separations or asymmetric reactions later on.[1][2]
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Enhanced Drug Properties: Incorporating a piperidine scaffold can impart favorable pharmacokinetic properties to a drug candidate. The ring's conformational rigidity can improve binding affinity to a biological target, while its saturated nature can increase metabolic stability compared to aromatic rings.[1][9]
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Therapeutic Areas: Piperidine derivatives are found in a wide range of pharmaceuticals, including agents targeting the central nervous system (CNS), antivirals, and enzyme inhibitors.[1] The specific stereochemistry provided by this building block is often essential for the desired biological activity.
Handling, Storage, and Safety
Proper handling is essential for maintaining the integrity of the compound and ensuring laboratory safety.
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Storage: The hydrochloride salt is preferred for long-term storage due to its higher stability and solid state. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.
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Safety: The compound may cause skin and serious eye irritation, as well as respiratory irritation.[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling. Work should be conducted in a chemical fume hood.
Conclusion
(S)-Methyl piperidine-2-carboxylate is more than a simple chemical reagent; it is a precision tool for the modern medicinal chemist. Its well-defined structure, particularly its (S)-stereochemistry, provides a reliable and efficient starting point for the synthesis of sophisticated pharmaceutical compounds. Understanding its properties, synthesis, and analytical validation is fundamental for any research and development program that leverages the proven advantages of the piperidine scaffold in drug design.
References
-
Chemsrc. (2025). Methyl Piperidine-2-carboxylate | CAS#:32559-18-5. [Link]
-
MySkinRecipes. (n.d.). (S)-2-Methylpiperidine-2-Carboxylic Acid. [Link]
-
ACS Publications. (2026). Total Synthesis, Antibacterial Activity, and Structural Analysis of Atratumycin and Its Analogues | Organic Letters. [Link]
-
PubChem, National Institutes of Health. (n.d.). Methyl pipecolinate. [Link]
-
Pipzine Chemicals. (n.d.). Methyl Piperidine-2-Carboxylate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Power of Precision: Methyl (S)-Piperidine-2-carboxylate HCl in Chemical Synthesis. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
Sources
- 1. (S)-2-Methylpiperidine-2-Carboxylic Acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl Piperidine-2-Carboxylate: Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemicals Online [pipzine-chem.com]
- 5. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 89115-95-7 CAS MSDS (2-Piperidinecarboxylicacid,2-methyl-,(2S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Methyl Piperidine-2-carboxylate | CAS#:32559-18-5 | Chemsrc [chemsrc.com]
- 8. chemscene.com [chemscene.com]
- 9. thieme-connect.com [thieme-connect.com]
